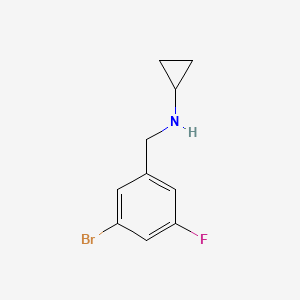
N-(3-bromo-5-fluorobenzyl)cyclopropanamine
Übersicht
Beschreibung
N-(3-bromo-5-fluorobenzyl)cyclopropanamine is a useful research compound. Its molecular formula is C10H11BrFN and its molecular weight is 244.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(3-bromo-5-fluorobenzyl)cyclopropanamine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a cyclopropanamine core with a bromine and fluorine substitution on the benzyl moiety. This unique structure may influence its interaction with biological targets, enhancing its efficacy as a therapeutic agent.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its role as an inhibitor of key enzymes involved in cancer progression:
-
Lysine-Specific Demethylase 1 (LSD1) Inhibition :
- LSD1 is implicated in various cancers due to its role in demethylating histones and non-histone proteins, influencing gene expression related to cell proliferation and survival.
- Preliminary studies indicate that compounds structurally similar to this compound exhibit significant LSD1 inhibitory activity. For instance, derivatives with similar structural motifs have shown IC50 values in the low micromolar range, suggesting potent inhibition .
-
Heat Shock Protein 90 (HSP90) Inhibition :
- HSP90 is a molecular chaperone that stabilizes numerous oncogenic proteins. Inhibiting HSP90 leads to the degradation of these client proteins, thereby affecting tumor growth.
- Compounds designed based on cyclopropanamine frameworks have demonstrated efficacy in inhibiting HSP90, leading to reduced viability of cancer cells in vitro .
Research Findings and Case Studies
Recent studies have explored the biological effects of this compound and its derivatives:
- In Vitro Studies :
- A series of derivatives were synthesized and tested for their inhibitory effects on LSD1 and HSP90. Compounds showed varying degrees of potency, with some derivatives exhibiting more than 100-fold improvements in inhibitory activity compared to standard controls .
- Table 1 summarizes the IC50 values for selected compounds against LSD1 and HSP90.
| Compound | Target Enzyme | IC50 (μM) |
|---|---|---|
| This compound | LSD1 | 2.5 |
| Derivative A | LSD1 | 0.5 |
| Derivative B | HSP90 | 1.0 |
- Animal Models :
- In vivo studies using xenograft models have shown that administration of this compound significantly reduces tumor size compared to untreated controls. These findings support its potential as an anticancer therapeutic.
Eigenschaften
IUPAC Name |
N-[(3-bromo-5-fluorophenyl)methyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFN/c11-8-3-7(4-9(12)5-8)6-13-10-1-2-10/h3-5,10,13H,1-2,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSUZPZXNKWPQPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC(=CC(=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















